molecular formula C11H13FO B13253825 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol

1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol

Cat. No.: B13253825
M. Wt: 180.22 g/mol
InChI Key: PSHNBVGLGPDGJD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol typically involves the Heck reaction, where an aryl triflate reacts with but-3-en-1-ol . This reaction is carried out under specific conditions, including the use of palladium catalysts and base, often in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different derivatives, such as converting the double bond to a single bond using hydrogenation.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.

    Reduction: H2 gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like NaOH or KOH in polar solvents.

Major Products Formed

    Oxidation: Formation of 1-(2-Fluoro-4-methylphenyl)but-3-en-1-one.

    Reduction: Formation of 1-(2-Fluoro-4-methylphenyl)butan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoro-4-methylphenyl)but-3-en-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a butenol side chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-(2-fluoro-4-methylphenyl)but-3-en-1-ol

InChI

InChI=1S/C11H13FO/c1-3-4-11(13)9-6-5-8(2)7-10(9)12/h3,5-7,11,13H,1,4H2,2H3

InChI Key

PSHNBVGLGPDGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CC=C)O)F

Origin of Product

United States

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